2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide
Beschreibung
2,6-Dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide is a complex organic compound that features a benzamide core with a pyrazole ring and a piperidine moiety. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.
Eigenschaften
IUPAC Name |
2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-12-4-3-5-13(2)16(12)17(23)21-15-6-8-22(9-7-15)18(24)14-10-19-20-11-14/h3-5,10-11,15H,6-9H2,1-2H3,(H,19,20)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWUPUSXZNRCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NC2CCN(CC2)C(=O)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is to react 1H-pyrazole-4-carboxylic acid with piperidin-4-amine under dehydration conditions to form the amide bond
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed on the benzamide moiety to introduce functional groups such as hydroxyl or carboxyl groups.
Reduction: : Reduction reactions can be used to convert functional groups within the molecule, such as converting nitro groups to amines.
Substitution: : Substitution reactions can be employed to replace hydrogen atoms on the benzene ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Reagents such as halogens (Cl₂, Br₂) and strong acids (HCl, H₂SO₄) are often used in substitution reactions.
Major Products Formed
Oxidation: : Products may include hydroxylated or carboxylated derivatives of the benzamide core.
Reduction: : Reduced derivatives, such as amines, can be formed.
Substitution: : Substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
Biologically, 2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide may exhibit various bioactivities, such as antimicrobial, anti-inflammatory, and anticancer properties. Research into its biological effects could lead to the development of new therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry
In industry, this compound may find applications in the production of agrochemicals, dyes, and other chemical products due to its reactive nature and structural complexity.
Wirkmechanismus
The mechanism by which 2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyl-N-(piperidin-4-yl)benzamide: : This compound lacks the pyrazole moiety, which may affect its biological activity.
N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide: : This compound has a similar structure but without the 2,6-dimethyl groups, potentially altering its chemical properties and biological effects.
Uniqueness
The presence of both the pyrazole and piperidine moieties in 2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide contributes to its unique chemical and biological properties, distinguishing it from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
